An In-depth Technical Guide to the Chemical Properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. This document details its synthesis, spectroscopic profile, and known biological activities, offering valuable insights for its application in chemical research and drug development. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are described, and logical workflows are visualized using Graphviz diagrams.
Introduction
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a tricyclic indole derivative characterized by a seven-membered cyclohepta ring fused to the 'b' face of the indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities.[1] The fusion of a cycloheptane ring introduces a unique three-dimensional conformation that can influence its interaction with biological targets. This guide aims to consolidate the current knowledge of its chemical and biological characteristics to facilitate further research and development.
Chemical Synthesis
The primary synthetic route to 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde, in this case, cycloheptanone.[2][3]
Reaction Mechanism: Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:[2][3]
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Hydrazone Formation: Phenylhydrazine reacts with cycloheptanone to form a phenylhydrazone intermediate.
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Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
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[4][4]-Sigmatropic Rearrangement: A thermally or acid-promoted[4][4]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, forming a new carbon-carbon bond.
-
Aromatization: The intermediate rearomatizes, leading to a di-imine.
-
Cyclization and Elimination: An intramolecular cyclization followed by the elimination of ammonia yields the final indole ring system.
Experimental Protocol: Synthesis of a Substituted Analog
Reactants:
-
Cycloheptanone
-
(4-tert-butylphenyl)hydrazine hydrochloride
-
Sodium acetate
-
Sulfuric acid
-
Glacial acetic acid
Procedure:
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A mixture of (4-tert-butylphenyl)hydrazine hydrochloride and sodium acetate is stirred in glacial acetic acid.
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Cycloheptanone is added to the mixture.
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A catalytic amount of sulfuric acid is carefully added.
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The reaction mixture is heated under reflux for a specified period.
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After cooling, the mixture is poured into water and neutralized.
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The product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or recrystallization.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [6] |
| Molecular Weight | 185.26 g/mol | [6] |
| CAS Number | 2047-89-4 | [6] |
| Appearance | Not specified | |
| Melting Point | 140-142 °C | |
| Boiling Point | 340.4 °C at 760 mmHg | |
| XLogP3 | 3.8 | [6] |
| pKa (estimated for indole N-H) | ~17 (in DMSO) | [7] |
Spectroscopic Data
The structural elucidation of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indole ring and the aliphatic protons of the cyclohepta ring.[6]
¹³C NMR: While a spectrum for the parent compound is not available in the cited literature, the ¹³C NMR of a closely related derivative provides insight into the expected chemical shifts.[2]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) of a derivative |
| Indole N-H | Variable | Not Applicable |
| Aromatic Protons | Multiplets in the aromatic region | Signals in the aromatic region |
| Aliphatic Protons (Cyclohepta) | Multiplets in the aliphatic region | Signals in the aliphatic region |
Mass Spectrometry (MS)
The mass spectrum confirms the molecular weight of the compound.[6]
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Molecular Ion (M⁺): m/z = 185
Infrared (IR) Spectroscopy
The IR spectrum of indoles typically shows characteristic absorption bands.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~3000-2850 |
| Aromatic C=C Stretch | ~1600-1450 |
Reactivity and Stability
The reactivity of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is largely governed by the indole nucleus. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton is weakly acidic and can be deprotonated with a strong base. Information regarding the specific stability of this compound under various conditions (e.g., pH, temperature, light) is not extensively documented in the reviewed literature.
Biological Activity and Potential Applications
Derivatives of the cyclohepta[b]indole scaffold have shown significant biological activity, suggesting potential therapeutic applications for this class of compounds.
Sigma Receptor Ligands
A series of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, which are structurally related to the core compound, have been synthesized and evaluated as high-affinity ligands for sigma (σ) binding sites.[9] These receptors are implicated in a variety of neurological disorders, and their modulation is a target for drug development.
SIRT1 Inhibition
A substituted derivative, (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide, has been identified as a potent and selective inhibitor of the deacetylase SIRT1.[1] SIRT1 is a key regulator of cellular metabolism and aging, and its inhibitors are being investigated for the treatment of cancer and other diseases.
General Indole Signaling
Indole itself is a signaling molecule in various biological systems, including bacteria where it can influence biofilm formation and virulence.[7] While specific signaling pathways for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole have not been elucidated, its structural similarity to other bioactive indoles suggests it may interact with various cellular targets.
Conclusion
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a fascinating heterocyclic compound with a unique structural framework. Its synthesis via the Fischer indole reaction is well-understood, and its basic physicochemical and spectroscopic properties have been characterized. The biological activities exhibited by its derivatives, particularly as sigma receptor ligands and SIRT1 inhibitors, highlight its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets and signaling pathways, as well as to develop optimized synthetic protocols and explore its reactivity in greater detail. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide | C14H15ClN2O | CID 914268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | C13H15N | CID 251955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro evaluation of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles: high-affinity ligands for the N,N'-di-o-tolylguanidine-labeled sigma binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
